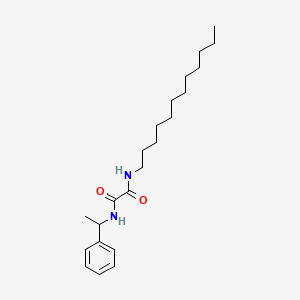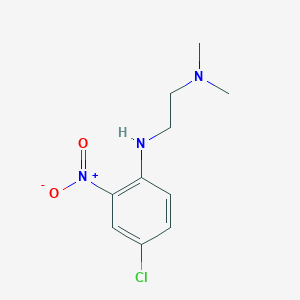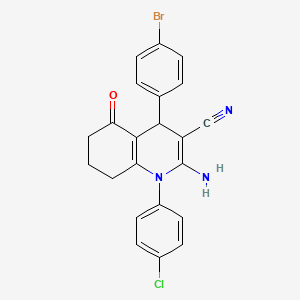![molecular formula C17H16Br2N2O4 B11541832 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11541832.png)
2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, methoxy, phenoxy, hydroxyphenyl, and acetohydrazide groups.
Métodos De Preparación
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, including the bromination of a methoxyphenol derivative, followed by the formation of a phenoxy intermediate. The final step involves the condensation of the phenoxy intermediate with an acetohydrazide derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The acetohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Aplicaciones Científicas De Investigación
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
2,4-dibromo-6-methoxyphenol: Shares the brominated methoxyphenol structure but lacks the acetohydrazide group.
4-hydroxyphenylacetohydrazide: Contains the hydroxyphenyl and acetohydrazide groups but lacks the brominated methoxyphenol structure.
2,4-dibromo-6-methylphenol: Similar brominated phenol structure but with a methyl group instead of a methoxy group.
The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16Br2N2O4 |
|---|---|
Peso molecular |
472.1 g/mol |
Nombre IUPAC |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-10(11-3-5-13(22)6-4-11)20-21-16(23)9-25-17-14(19)7-12(18)8-15(17)24-2/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-10+ |
Clave InChI |
DXYGXJSBNDIWPB-KEBDBYFISA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC=C(C=C2)O |
SMILES canónico |
CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)

![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)
![3-cyclohexyl-1-(3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11541774.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11541775.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)

![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
![N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)
![4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11541825.png)
methanone](/img/structure/B11541835.png)
